Benzyl p-aminobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOPOOMCXJPWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172473 | |
| Record name | Benzyl p-aminobenzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19008-43-6 | |
| Record name | Benzoic acid, 4-amino-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19008-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzyl p-aminobenzoate | |
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| Record name | 19008-43-6 | |
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| Record name | Benzyl p-aminobenzoate | |
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| Record name | Benzyl p-aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BENZYL P-AMINOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for Benzyl P Aminobenzoate and Analogues
Esterification Pathways for p-Aminobenzoate Derivatives
The formation of the ester bond is a cornerstone of synthesizing benzyl (B1604629) p-aminobenzoate and related molecules. This can be achieved through several pathways, with acid-catalyzed processes being the most traditional and widely used.
Acid-Catalyzed Esterification Processes
The most common method for synthesizing p-aminobenzoate esters is the Fischer-Speier esterification. researchgate.netasm.org This reaction involves the direct esterification of p-aminobenzoic acid (PABA) with an alcohol, such as benzyl alcohol, in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. researchgate.netukessays.comcutm.ac.in The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used. cutm.ac.insocratic.org The use of absolute ethanol (B145695) is crucial when synthesizing ethyl p-aminobenzoate (benzocaine), a well-known analogue, as the presence of water can shift the equilibrium back towards the reactants. socratic.org
The general mechanism involves the following steps:
Protonation of the carbonyl oxygen of p-aminobenzoic acid by the acid catalyst. scribd.com
Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. scribd.com
Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups. scribd.com
Elimination of a water molecule to form a protonated ester. researchgate.net
Deprotonation to yield the final ester product and regenerate the acid catalyst. scribd.com
A key consideration in the esterification of PABA is the basicity of the amino group, which can be protonated by the acid catalyst. researchgate.net This necessitates the use of a stoichiometric amount of acid to ensure enough free acid is available to catalyze the reaction. researchgate.net Following the reaction, a weak base, such as sodium carbonate, is typically added to neutralize the mixture and precipitate the free ester. researchgate.netlibretexts.org
| Reactants | Catalyst | Key Conditions | Product |
| p-Aminobenzoic acid, Benzyl alcohol | Sulfuric Acid | Reflux | Benzyl p-aminobenzoate |
| p-Aminobenzoic acid, Ethanol | Sulfuric Acid | Reflux, Excess ethanol | Ethyl p-aminobenzoate (Benzocaine) |
| p-Aminobenzoic acid, Various alcohols | Sulfuric Acid | Reflux | Various p-aminobenzoate esters |
Alternative Synthetic Approaches for Ester Formation
Beyond the classic Fischer esterification, other methods can be employed to form the ester linkage in p-aminobenzoate derivatives.
Transesterification: This method involves the reaction of an existing alkyl p-aminobenzoate, such as benzocaine (B179285), with a different alcohol in the presence of a transesterification catalyst. google.com This approach is particularly useful for preparing higher or more complex alcohol esters of p-aminobenzoic acid. google.com
Thionyl Chloride-Mediated Esterification: An alternative to using a strong acid catalyst is the use of thionyl chloride. google.com In this method, p-aminobenzoic acid is reacted with an alcohol in the presence of thionyl chloride, which acts as a dehydrating agent. google.com This method is reported to have advantages of rapid reaction speed and high product purity. google.com
Coupling Reagent-Assisted Synthesis: Modern peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the esterification of p-aminobenzoic acid under mild conditions.
Derivatization Strategies for Aminobenzoate Scaffolds
The p-aminobenzoate scaffold offers two primary sites for chemical modification: the amino group and the aromatic ring. These derivatizations allow for the synthesis of a vast array of analogues with tailored properties. nih.gov
Modification of the Amino Group
The amino group of the p-aminobenzoate scaffold is a versatile handle for introducing a wide range of functionalities. nih.gov
Acylation: The amino group can be acylated to form amides. For instance, reaction with acetic anhydride (B1165640) yields the corresponding acetamido derivative. nih.gov
Schiff Base Formation: Condensation of the amino group with various aldehydes and ketones leads to the formation of Schiff bases (imines). nih.govmdpi.comnih.gov This reaction is typically carried out by refluxing the aminobenzoate with the carbonyl compound in a suitable solvent like methanol (B129727). nih.gov
N-Alkylation: The amino group can be alkylated to introduce alkyl substituents. acs.org
Sulfonamide Formation: Reaction with sulfonyl chlorides can produce sulfonamide derivatives. nih.gov
Urea (B33335) and Thiourea (B124793) Derivatives: The amino group can react with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively. For example, ethyl 4-aminobenzoate (B8803810) can be reacted with freshly prepared benzoyl isothiocyanate to yield benzoylthioureido derivatives. tandfonline.com
Triazine Derivatives: The amino group can be used to displace a chlorine atom on a cyanuric chloride core, leading to the formation of 1,3,5-triazine (B166579) derivatives. nih.gov Further substitution on the triazine ring allows for the creation of a diverse library of compounds. nih.gov
| Derivatization Reaction | Reagent(s) | Functional Group Introduced |
| Acylation | Acetic anhydride | Amide |
| Schiff Base Formation | Aldehydes/Ketones | Imine |
| N-Alkylation | Alkyl halides | Substituted amine |
| Sulfonamide Formation | Sulfonyl chlorides | Sulfonamide |
| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Urea/Thiourea |
| Triazine Formation | Cyanuric chloride | 1,3,5-triazine |
Aromatic Ring Functionalization
The benzene (B151609) ring of the p-aminobenzoate scaffold can also be functionalized to introduce substituents at various positions. nih.gov
Ortho-Alkylation: A general method for the ortho-alkylation of anilines can be applied to p-aminobenzoate esters. For example, ethyl 4-amino-3-methylbenzoate has been synthesized through such a method. orgsyn.org
Halogenation: The aromatic ring can be halogenated to introduce chloro, bromo, or iodo substituents.
Nitration: While direct nitration of p-aminobenzoic acid would primarily lead to the meta-nitro product due to the deactivating nature of the carboxyl group, nitration of a precursor like toluene (B28343) followed by separation of isomers and subsequent functional group transformations can be a route to substituted aminobenzoates. sciencemadness.org
Advanced Synthetic Techniques and Methodological Innovations
Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of this compound and its analogues, often providing improved efficiency, selectivity, and milder reaction conditions.
Palladium/Copper-Catalyzed Aerobic Oxidative C-H Carbonylation: This methodology allows for the synthesis of o-aminobenzoates from N-substituted anilines and alcohols using molecular oxygen as the terminal oxidant. bohrium.com This represents a direct and atom-economical approach to certain aminobenzoate derivatives. bohrium.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of aminobenzoate derivatives. For example, the synthesis of 1,3,5-triazine derivatives of 4-aminobenzoic acid has been successfully carried out using microwave irradiation, offering advantages in terms of reaction time and purity over conventional heating. nih.gov
Enzymatic Synthesis: Biocatalysis offers a green and selective alternative for ester synthesis. Lipases, for example, can be used to catalyze the esterification of p-aminobenzoic acid, often with high selectivity and under mild conditions.
Reductive Amination for Derivatization: Reductive amination using reagents like p-aminobenzoic acid ethyl ester (ABEE) has been employed for the derivatization of sugars for analytical purposes. derpharmachemica.comresearchgate.net This highlights the utility of aminobenzoate esters as derivatizing agents in other areas of chemistry. nih.govacs.org
One-Pot Synthesis Protocols
While specific one-pot protocols for the direct synthesis of this compound are not extensively detailed in current literature, the synthesis of its analogues demonstrates the applicability of this methodology. For instance, a one-pot reaction has been successfully used to synthesize N-benzyl-2-aminobenzoic acid. researchgate.net This process involves the reaction of isatoic anhydride with benzyl bromide in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) at room temperature. The reaction proceeds through an N-benzyl isatoic anhydride intermediate, which then undergoes hydrolysis in the same pot to yield the final product, 2-(N-benzyl) amino benzoic acid. researchgate.net
Another relevant example is the one-pot synthesis of 1-(aminophenyl)-3,4-dihydroisoquinoline derivatives. clockss.org This method involves the reaction of homoveratrylamine with unprotected aminocarboxylic acids, such as 3-amino- and 4-aminobenzoic acids, in the presence of polyphosphoric acid (PPA). clockss.org This convenient method produces the desired dihydroisoquinolines in high yields. clockss.org Similarly, Brönsted acids have been used to catalyze the one-pot synthesis of indoles from o-aminobenzyl alcohols and furans, proceeding through the in-situ formation and subsequent recyclization of an aminobenzylfuran intermediate. nih.gov
These examples highlight the potential for developing efficient one-pot procedures for this compound, likely involving the direct reaction of p-aminobenzoic acid or its derivatives with a benzyl source under conditions that facilitate esterification in a single vessel.
Table 1: Examples of One-Pot Synthesis for Aminobenzoic Acid Analogues
| Product | Key Reactants | Reagents/Catalysts | Conditions | Reference |
|---|---|---|---|---|
| N-benzyl-2-aminobenzoic acid | Isatoic anhydride, Benzyl bromide | Potassium carbonate | DMSO, Room Temperature | researchgate.net |
| 1-(4-aminophenyl)-3,4-dihydroisoquinolines | Homoveratrylamine, 4-Aminobenzoic acid | Polyphosphoric acid (PPA) | - | clockss.org |
| Indole Derivatives | o-Aminobenzyl alcohol, Furan | Triflic acid (TfOH) | DCE, 80°C | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of p-aminobenzoic acid (PABA) esters and their analogues to address the environmental concerns associated with traditional chemical production, which often relies on petroleum-derived substances and hazardous solvents. researchgate.net
A significant advancement in this area is the use of sustainable solvents and catalysts. Natural deep eutectic solvents (NADES) have been employed as environmentally friendly reaction media for the synthesis of benzocaine (ethyl p-aminobenzoate) analogues. jsynthchem.com NADES are composed of naturally occurring compounds and exhibit low vapor pressure and high thermal stability. jsynthchem.com Their use, often in combination with a catalyst like urea choline (B1196258) chloride, provides a greener alternative to volatile and often toxic organic solvents. jsynthchem.com
Solvent-free reaction conditions represent another key green strategy. For example, p-aminobenzoic acid itself has been shown to be an effective and non-hazardous catalyst for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones at room temperature under solvent-free conditions, achieving excellent yields. scialert.net
The use of less toxic and more environmentally benign reagents is also a focus. One method describes the selective reduction of aromatic nitro compounds to amines using indium powder in aqueous ethanol, which is presented as an ecologically friendly approach. orgsyn.org This could be relevant for syntheses starting from nitro-aromatic precursors.
Furthermore, the valorization of industrial waste is a promising green approach. Fly ash, a waste product from power plants, has been successfully used as a heterogeneous catalyst for esterification reactions, including the synthesis of alkyl esters from various acids and alcohols. acs.org This method allows for the complete conversion of feedstocks with minimal downstream processing and waste generation. acs.org
Finally, biosynthesis from renewable feedstocks offers a sustainable long-term alternative to chemical synthesis. PABA and its derivatives can be produced via the shikimate pathway in microorganisms, starting from simple carbon sources like glucose. mdpi.com While the direct biosynthesis of this compound is still an area for development, the established biosynthetic pathways for the PABA precursor represent a foundational step towards a fully green production process. mdpi.com
Table 2: Green Chemistry Approaches in the Synthesis of PABA Derivatives
| Green Principle | Method/Approach | Catalyst/Solvent/Reagent | Substrates | Reference |
|---|---|---|---|---|
| Use of Greener Solvents | Esterification | Natural Deep Eutectic Solvents (NADES) | p-Aminobenzoic acid, Various alcohols | jsynthchem.com |
| Safer Reagents | Reduction of nitro group | Indium powder | Ethyl 4-nitrobenzoate | orgsyn.org |
| Catalysis/Solvent-Free | Condensation | p-Aminobenzoic acid | o-Phenylenediamines, Ketones | scialert.net |
| Waste Valorization | Heterogeneous Catalysis | Fly ash | Adipic acid, Methanol | acs.org |
| Use of Renewable Feedstocks | Biosynthesis | Microorganisms (e.g., E. coli) | Glucose | mdpi.com |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise map of the molecular architecture of Benzyl (B1604629) p-aminobenzoate can be constructed.
The ¹H NMR spectrum of Benzyl p-aminobenzoate provides a quantitative and qualitative map of the hydrogen atoms within the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment. wiley-vch.desciforum.netscirp.org
The aromatic protons of the p-aminobenzoate ring system appear as two distinct doublets. The two protons ortho to the ester group are deshielded and resonate further downfield (δ ~7.88-7.91 ppm) compared to the two protons ortho to the amino group (δ ~6.62-6.70 ppm). wiley-vch.desciforum.netscirp.orgrsc.org This difference in chemical shift is due to the electron-withdrawing effect of the ester and the electron-donating effect of the amino group. Both signals exhibit a typical ortho-coupling constant (J) of approximately 8.4-8.8 Hz. wiley-vch.desciforum.netscirp.orgrsc.org
The five protons of the benzyl group's phenyl ring appear as a multiplet in the range of δ 7.30-7.47 ppm. wiley-vch.desciforum.netscirp.orgrsc.org The benzylic methylene (B1212753) protons (-CH₂-) are observed as a sharp singlet at approximately δ 5.31-5.33 ppm. wiley-vch.desciforum.netscirp.orgrsc.org The protons of the primary amine (-NH₂) appear as a broad singlet around δ 4.06 ppm, the chemical shift of which can be variable and is influenced by solvent, concentration, and temperature. wiley-vch.desciforum.netscirp.org
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.88 - 7.91 | d (doublet) | 8.4 - 8.8 | 2H | Aromatic protons ortho to C=O |
| 7.30 - 7.47 | m (multiplet) | - | 5H | Benzyl ring protons |
| 6.62 - 6.70 | d (doublet) | 8.6 - 8.8 | 2H | Aromatic protons ortho to NH₂ |
| 5.31 - 5.33 | s (singlet) | - | 2H | Benzylic methylene protons (-CH₂-) |
| ~4.06 | bs (broad singlet) | - | 2H | Amine protons (-NH₂) |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum shows ten distinct signals, corresponding to the ten unique carbon environments in the molecule. scirp.org
Key signals include the carbonyl carbon of the ester group, which is the most deshielded carbon, appearing at δ ~166.5 ppm. wiley-vch.descirp.org The benzylic carbon (-CH₂) is found at δ ~66.1 ppm. scirp.org The aromatic carbons span a range from approximately δ 113.8 to 151.0 ppm. The carbon attached to the amino group (C-NH₂) is significantly shielded and appears at δ ~151.0 ppm, while the quaternary carbon of the ester-substituted ring is observed at δ ~119.6 ppm. wiley-vch.descirp.org The carbons of the benzyl ring appear in the typical aromatic region between δ 128.0 and 136.6 ppm. scirp.org
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 166.5 | Ester Carbonyl (C=O) |
| 151.0 | Aromatic C-NH₂ |
| 136.6 | Quaternary Benzyl C |
| 131.8 | Aromatic CH (para to C=O) |
| 128.5 | Aromatic CH (Benzyl) |
| 128.0 | Aromatic CH (Benzyl) |
| 119.6 | Quaternary Aromatic C-C=O |
| 113.8 | Aromatic CH (ortho to NH₂) |
| 66.1 | Benzylic Methylene (-CH₂-) |
Note: Due to symmetry and potential signal overlap in the aromatic region, precise assignment of all individual benzyl and aminobenzoate carbons often requires multidimensional NMR techniques.
To definitively assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments such as COSY, HSQC, and HMBC are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, this would primarily confirm the coupling between the ortho- and meta-protons on the p-aminobenzoate ring and reveal the coupling network within the benzyl ring's phenyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the proton signals at δ 7.88, 6.62, 7.30-7.47, and 5.31 ppm to their corresponding carbon signals at δ 131.8, 113.8, the various benzyl carbons, and 66.1 ppm, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key correlations would include the benzylic protons (δ 5.31) to the ester carbonyl carbon (δ 166.5) and the quaternary benzyl carbon (δ 136.6). Additionally, the aromatic protons on the aminobenzoate ring (δ 7.88) would show a correlation to the carbonyl carbon, confirming the connectivity of the ester group.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound and for studying its fragmentation patterns to further confirm its structure.
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This compound has a molecular formula of C₁₄H₁₃NO₂. The calculated monoisotopic mass for this formula is 227.094629 Da. chemspider.com Experimental HRMS analysis confirms this, with observed masses typically within a few parts per million (ppm) of the calculated value, such as a reported finding of 227.09413 Da. wiley-vch.de This high degree of accuracy unequivocally confirms the elemental composition of the molecule, distinguishing it from other potential isomers.
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique where a selected ion is fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. The analysis of this compound using techniques like Electron Ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern. wiley-vch.de
The molecular ion [M]⁺ is observed at m/z 227. A primary and highly characteristic fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond. This results in two prominent fragment ions:
The Tropylium (B1234903) Ion (m/z 91): The benzyl cation readily rearranges to the stable tropylium ion, a seven-membered aromatic ring, which gives a strong signal at m/z 91. wiley-vch.de
The p-Aminobenzoyl Cation (m/z 120): The other part of the molecule forms the p-aminobenzoyl cation, which is observed as the base peak in the spectrum at m/z 120. wiley-vch.de
This simple and predictable fragmentation, dominated by the formation of the tropylium and p-aminobenzoyl ions, is a definitive analytical signature for the this compound structure.
Quantitative Mass Spectrometric Applications
Mass spectrometry (MS) is an indispensable tool for both qualitative and quantitative analysis in the pharmaceutical industry. weebly.comnih.gov When coupled with chromatographic systems like liquid chromatography (LC-MS), it provides high sensitivity and selectivity for quantifying analytes in complex matrices. weebly.comscripps.edu For this compound, quantitative MS applications are pivotal in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological fluids. scripps.eduopenaccessjournals.com
Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful. By employing multiple-reaction monitoring (MRM), analysts can achieve low limits of detection and quantification, which is essential for monitoring drug and metabolite levels. scripps.edu In this method, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This high specificity minimizes interference from matrix components. scripps.edu These quantitative MS methods are vital throughout the drug development lifecycle, from early discovery and bioanalysis to quality control in manufacturing. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative and Qualitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique for the analysis of compounds containing chromophores. The p-aminobenzoate moiety in this compound contains a benzene (B151609) ring and an amino group, which act as a chromophore that absorbs UV radiation. For the parent compound, p-aminobenzoic acid (PABA), characteristic absorption maxima are observed around 226 nm and 278 nm. sielc.com While this compound will have a similar spectral profile due to the shared chromophore, the addition of the benzyl group may cause slight shifts in the absorption maxima.
UV-Vis spectroscopy is frequently used for quantitative analysis due to its simplicity and cost-effectiveness. The concentration of a substance in a solution is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law. This technique is also valuable in photochemical studies; research on PABA has shown it to be stable under UVA irradiation but subject to degradation under UVB and UVC light. mdpi.com
Charge Transfer Complexation Spectrophotometry
A sensitive spectrophotometric method for quantifying compounds with electron-donating groups, such as the primary amino group in this compound, involves charge-transfer complexation. researchgate.netsphinxsai.com In this technique, the analyte acts as an n-electron donor and reacts with a π-acceptor to form a highly colored charge-transfer complex, which can be quantified spectrophotometrically. researchgate.net
A common π-acceptor used for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netsphinxsai.com The reaction between PABA (as a model for this compound) and DDQ is instantaneous, forming a colored complex with a 1:1 stoichiometric ratio. sphinxsai.com The resulting product can be measured at its wavelength of maximum absorbance to determine the concentration of the analyte. researchgate.net This method is valued for its simplicity and applicability in pharmaceutical analysis. sphinxsai.com
Table 1: Research Findings on Charge Transfer Complexation of p-Aminobenzoic Acid (PABA) with DDQ
| Parameter | Value | Reference |
| π-Acceptor | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | researchgate.netsphinxsai.com |
| Stoichiometric Ratio (PABA:DDQ) | 1:1 | sphinxsai.com |
| Wavelength of Max. Absorbance (λmax) | 474 nm | researchgate.netsphinxsai.com |
| Linearity Range | 5-90 µg/mL | researchgate.netsphinxsai.com |
| Limit of Detection (LOD) | 0.55 µg/mL | sphinxsai.com |
| Limit of Quantification (LOQ) | 1.67 µg/mL | sphinxsai.com |
Diazotization and Coupling Reaction-Based Spectrophotometric Methods
The primary aromatic amino group of this compound allows for its quantification via a classic chemical reaction: diazotization followed by azo-coupling. rjptonline.orgresearchgate.net This method is known for its high sensitivity and is widely applied to the analysis of sulfa drugs and other aromatic amines. researchgate.net
The process involves two main steps:
Diazotization : The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like HCl) in a cold medium (0–5°C) to form a diazonium salt. rjptonline.orgekb.eg
Coupling : The resulting diazonium salt is then coupled with a chromogenic agent (a coupling agent) such as 1-naphthylamine-7-sulphonic acid or 2,4,6-trihydroxybenzoic acid in an alkaline medium. rjptonline.orgresearchgate.net This reaction produces a stable and intensely colored azo dye. rjptonline.orgresearchgate.net
The absorbance of the resulting azo dye is measured at its specific λmax, and the concentration of the original amine is determined from a calibration curve. rjptonline.org The choice of coupling agent affects the color and absorption maximum of the final product. rjptonline.orgresearchgate.net
Table 2: Spectrophotometric Methods for p-Aminobenzoic Acid (PABA) via Diazotization-Coupling
| Coupling Agent | Medium | λmax | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| 1-Naphthylamine-7-sulphonic acid (1-NASA) | Acidic/Acetic Acid | 525 nm | 0.25 - 7.0 | 3.6057 x 10⁴ | rjptonline.orgresearchgate.net |
| 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) | Alkaline | 416 nm | 0.125 - 5.0 | 3.79 x 10⁴ | researchgate.net |
Chromatographic Separation Methods for Analysis and Purity Assessment
Chromatographic techniques are fundamental for separating and analyzing the components of a mixture, making them essential for assessing the purity of pharmaceutical compounds like this compound. openaccessjournals.comscirp.org Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools used extensively in quality control and stability testing. scirp.orgdrawellanalytical.com
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC, particularly in the reversed-phase mode (RP-HPLC), is the predominant analytical technique in the pharmaceutical industry for assay and impurity determination. scirp.orgjpionline.org Developing a stability-indicating HPLC method for this compound would involve a systematic approach to optimize the separation of the main compound from any potential degradation products or synthesis-related impurities. ptfarm.pl
Method development typically involves:
Column Selection : A C8 or C18 column is commonly used for separating moderately polar compounds like this compound. scirp.orgjpionline.org
Mobile Phase Optimization : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. jpionline.orgscirp.org A gradient elution program, where the proportion of the organic solvent is varied over time, is often employed to achieve efficient separation of compounds with different polarities. scirp.org
Detection : A UV detector is typically used, set at a wavelength where this compound shows strong absorbance (e.g., near 280 nm). scirp.orgscirp.org
Validation : The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. scirp.org
Table 3: Typical Parameters for HPLC Method Development for Benzyl Esters
| Parameter | Typical Setting | Rationale | Reference |
| Column | C8 or C18, 150 x 4.6 mm, 3-5 µm | Good retention and resolution for aromatic esters. | scirp.orgjpionline.org |
| Mobile Phase A | Aqueous Buffer (e.g., Phosphate Buffer pH 2.5-7) | Controls ionization and peak shape. | jpionline.orgptfarm.pl |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds. | scirp.orgscirp.org |
| Elution Mode | Gradient | Allows for separation of a wider range of polarities. | scirp.org |
| Flow Rate | 1.0 - 1.5 mL/min | Provides optimal efficiency and reasonable run times. | scirp.orgjpionline.org |
| Detector | UV/PDA | Set at an absorbance maximum (e.g., 254 nm or 280 nm). | scirp.org |
| Column Temp. | 25 - 35°C | Ensures reproducible retention times. | scirp.org |
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. openaccessjournals.com It is widely used in the pharmaceutical industry for applications such as the analysis of residual solvents, impurity profiling, and quality control. scirp.orgdrawellanalytical.com
For this compound, GC can be applied to:
Purity Assessment : To detect and quantify volatile impurities from the synthesis process, such as residual Benzyl alcohol or Benzaldehyde (B42025). drawellanalytical.com
Quantitative Analysis : this compound itself, or a related ester like n-butyl-p-aminobenzoate, can be quantified using GC. nih.gov Often, a nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID) is used for high sensitivity. scirp.orgnih.gov For compounds with low volatility, derivatization may be necessary to convert them into more volatile species suitable for GC analysis. nih.gov
A study on n-butyl-p-aminobenzoate demonstrated a fast capillary GC method with nitrogen-selective detection for its quantification in plasma, highlighting the suitability of this technique for esters of p-aminobenzoic acid. nih.gov
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of the synthesis of this compound. This method is primarily used to qualitatively track the consumption of starting materials and the formation of the product over time, allowing for the determination of the reaction's endpoint. The synthesis, typically a Fischer esterification reaction between p-aminobenzoic acid and benzyl alcohol, involves compounds with distinct polarities, making TLC an ideal analytical tool.
The separation on a standard silica (B1680970) gel TLC plate is governed by the principle of polarity. Silica gel is a highly polar stationary phase. Consequently, more polar compounds will adhere to it more strongly and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). Conversely, less polar compounds have a weaker interaction with the silica gel and are carried further by the mobile phase, leading to a higher Rf value. wisc.edulibretexts.org
In the synthesis of this compound, the reactants and the product exhibit the following polarity characteristics:
p-Aminobenzoic acid (PABA): This starting material is a highly polar molecule due to the presence of both a carboxylic acid group and an amino group, which can engage in strong hydrogen bonding with the silica gel. It is expected to have the lowest Rf value. wisc.edu
Benzyl Alcohol: The second reactant is also a polar molecule containing a hydroxyl (-OH) group, but it is generally less polar than p-aminobenzoic acid.
This compound: The ester product is significantly less polar than the starting carboxylic acid. The replacement of the acidic proton of the carboxyl group with a benzyl group reduces its ability to hydrogen bond with the stationary phase. Therefore, it will have the highest Rf value of the three key compounds.
By spotting the reaction mixture on a TLC plate at regular intervals, one can visualize the progress of the esterification. At the beginning of the reaction (t=0), spots corresponding to p-aminobenzoic acid and benzyl alcohol will be prominent. As the reaction proceeds, the intensity of the p-aminobenzoic acid spot will decrease, while a new spot, corresponding to the less polar this compound, will appear at a higher Rf value and increase in intensity. libretexts.org The reaction is considered complete when the spot for the limiting reactant, typically p-aminobenzoic acid, is no longer visible.
Detailed Research Findings
Specific Rf values are dependent on the exact conditions, particularly the composition of the mobile phase (eluent). A common eluent system for this type of analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve optimal separation. For instance, in a mobile phase of 1:3 ethyl acetate/petroleum ether, p-aminobenzoic acid has been reported to have an Rf value of 0.37. rsc.org Another study using a more polar solvent system of toluene (B28343):acetone:methanol:ammonium hydroxide (B78521) (8:3:3:0.1 by volume) reported an Rf value for p-aminobenzoic acid of 0.21. rsc.org
The following table provides representative data for monitoring the synthesis of this compound using a silica gel plate with a common solvent system.
| Compound | Role | Expected Polarity | Representative Rf Value (1:2 Ethyl Acetate/Hexane) |
|---|---|---|---|
| p-Aminobenzoic Acid | Reactant | High | 0.20 |
| Benzyl Alcohol | Reactant | Medium | 0.45 |
| This compound | Product | Low | 0.70 |
Visualization of the spots on the TLC plate is typically achieved using a UV lamp (254 nm), as all three compounds are aromatic and will absorb UV light, appearing as dark spots on the fluorescent plate. libretexts.org This non-destructive method allows for further analysis if needed.
Investigation of Biological Activities and Pharmacological Mechanisms
Mechanistic Basis of Local Anesthetic Action
The primary mechanism of local anesthetic action for aminobenzoate derivatives involves the blockade of voltage-gated sodium channels in nerve membranes. This action prevents the generation and conduction of nerve impulses, resulting in a temporary loss of sensation in the targeted area. jove.comstudylib.net
Local anesthetics like benzyl (B1604629) p-aminobenzoate are thought to physically obstruct the sodium ion channel, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. studylib.net These drugs bind to a specific receptor site within the cytoplasmic (inner) portion of the sodium channel. rupress.org The binding is state-dependent, meaning the drug has a higher affinity for sodium channels that are in the activated (open) or inactivated state compared to the resting state. This is known as use-dependent or phasic block, where the degree of blockade increases with the frequency of nerve stimulation. rupress.org
Studies on the closely related compound benzocaine (B179285) reveal that it interacts with the sodium channel to induce a blockade. researchgate.netnih.gov Research suggests that both neutral and charged forms of local anesthetics play a role. The neutral form allows the molecule to cross the lipid-rich nerve membrane, while the ionized form is thought to be more active in blocking the channel from the inside. nih.gov Benzocaine, being a neutral molecule, is believed to interact with the channel in a way that stabilizes its closed state. rupress.org The interaction of these molecules with the sodium channel can be influenced by specific amino acid residues, such as phenylalanine in the DIVS6 segment of the channel protein. ahajournals.org
The anesthetic potency of p-aminobenzoate esters is influenced by three key structural components: the aromatic ring (lipophilic portion), the intermediate ester linkage, and the alkyl group.
Aromatic Ring: The lipophilic character of the aromatic ring is crucial for the molecule's ability to penetrate the nerve membrane. Substituents on this ring can modulate the anesthetic activity. Electron-donating groups, such as an amino group at the para position, are common in clinically effective local anesthetics derived from benzoic acid. rsc.org
Intermediate Chain: The ester linkage in compounds like benzyl p-aminobenzoate is a key structural feature. While other linkages like amides exist in other local anesthetics, the ester group influences the drug's metabolic stability. Ester-type local anesthetics are generally hydrolyzed more rapidly in the body. jove.com
Alkyl Group: The nature of the alkyl group (in this case, the benzyl group) affects the lipid solubility and, consequently, the potency and duration of action of the anesthetic. Generally, increasing the size of the alkyl group enhances lipid solubility and potency. ahajournals.org
Antimicrobial Efficacy of Aminobenzoate Derivatives
Derivatives of p-aminobenzoic acid have demonstrated a range of antimicrobial activities, including antibacterial and antifungal properties. This suggests that this compound may also possess such efficacy.
Various derivatives of p-aminobenzoic acid have shown activity against a spectrum of bacteria. For instance, Schiff bases derived from 4-aminobenzoic acid have been found to inhibit the growth of medically important bacteria. semanticscholar.org The antibacterial activity is dependent on the specific molecular structure of the derivative and the bacterial strain being tested. semanticscholar.org
While specific data for this compound is scarce, studies on related compounds provide some indication of potential activity. Benzyl benzoate (B1203000) has shown moderate antibacterial activity against Bacillus cereus, Escherichia coli, and Staphylococcus aureus. ugm.ac.id Additionally, benzocaine has been shown to be bacteriostatic or bactericidal against various oral microorganisms, including Streptococcus mutans, Streptococcus sanguis, and Actinomyces viscosus. nih.gov The table below summarizes the minimum inhibitory concentrations (MICs) for some related compounds against various bacteria.
| Compound | Bacteria | MIC (µg/mL) |
| Benzyl benzoate | Bacillus cereus | 50 |
| Benzyl benzoate | Escherichia coli | 100 |
| Benzyl benzoate | Staphylococcus aureus | 100 |
Note: This data is for benzyl benzoate, a related but structurally distinct compound. ugm.ac.id
Aminobenzoate derivatives have also been investigated for their antifungal properties. Benzocaine has demonstrated fungistatic or fungicidal activity against Candida albicans. nih.gov Other local anesthetics have also shown activity against various Candida species, with MICs varying depending on the specific drug and fungal strain. nih.govresearchgate.net Benzyl benzoate has also been noted for its antifungal properties. google.com Some synthetic benzyl bromide derivatives have shown strong antifungal activity. nih.gov
The table below presents MIC values for some local anesthetics against Candida species, providing a comparative context.
| Compound | Fungi | MIC Range (µg/mL) |
| Benzydamine | Candida spp. | 12.5 - 50.0 |
| Lidocaine | Candida spp. | 5,000 - 40,000 |
| Bupivacaine | Candida spp. | 2,500 - 10,000 |
Note: This data is for other local anesthetics and not this compound. nih.gov
The antimicrobial action of aminobenzoate derivatives is likely multifactorial. One proposed mechanism is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell lysis. nih.gov
Another significant mechanism, particularly for derivatives of PABA, relates to the folic acid synthesis pathway. PABA is an essential precursor for folic acid synthesis in many bacteria. patsnap.com Sulfonamide antibiotics, which are structural analogs of PABA, act by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, thereby blocking folate synthesis and bacterial growth. patsnap.com It is plausible that some PABA derivatives could interfere with this pathway.
Cholinesterase Inhibitory Potential in Neurological Research
The inhibition of cholinesterase enzymes, particularly Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a primary strategy in the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov Derivatives of p-aminobenzoic acid have been designed and evaluated as potential cholinesterase inhibitors. nih.govnih.gov
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Research into novel p-aminobenzoic acid derivatives has demonstrated their potential as effective inhibitors of both AChE and BChE. nih.gov In vitro enzyme kinetic studies have been conducted to determine the inhibitory concentration (IC₅₀) values of these compounds, revealing their potency. Some derivatives have shown dual inhibition of both enzymes, while others exhibit selectivity towards one over the other. mdpi.comnih.gov For instance, certain benzoxazole (B165842) and naphthoxazole analogs with a 2,4-dihydroxyphenyl substituent have been identified as potent AChE inhibitors. nih.gov The mechanism of inhibition for related compounds has often been characterized as mixed-type, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This dual-site binding contributes to their strong inhibitory effect. nih.gov
| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Naphthoxazole Analog (Compound 8) | AChE | 0.058 µM | nih.gov |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 μM | mdpi.com |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0–277.5 μM | mdpi.com |
| p-Aminobenzoic Acid Derivatives | AChE & BChE | Variable, potent inhibition observed | nih.gov |
Implications for Neurodegenerative Disease Research
Alzheimer's disease is characterized by a deficiency in the cholinergic system, leading to progressive memory and cognitive loss. nih.gov By inhibiting AChE and BChE, p-aminobenzoate derivatives can increase the concentration and duration of action of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key mechanism for currently approved drugs for Alzheimer's. nih.govnih.gov The development of selective BChE inhibitors is also of significant interest, as BChE can substitute for AChE in hydrolyzing acetylcholine, and its role becomes more prominent as Alzheimer's disease progresses. mdpi.comresearchgate.net The p-aminobenzoate structure serves as a versatile scaffold that can be modified to enhance potency and selectivity, making it a valuable starting point for the design of new therapeutic agents for neurodegenerative diseases. nih.govupenn.edunih.gov
Exploration of Other Therapeutic Properties of p-Aminobenzoate Scaffolds
The p-aminobenzoic acid (PABA) framework is a privileged structure in medicinal chemistry due to its synthetic tractability and its presence in various biologically active compounds. rsc.org This has prompted research into its potential for other therapeutic applications beyond neurological research.
Anticancer Activity Research
The p-aminobenzoate scaffold is a key component in the design of novel anticancer agents. rsc.org Benzyl groups and their derivatives are recognized as important pharmacophores in many anti-cancer compounds. nih.gov PABA-based hybrid compounds have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells. rsc.orgmdpi.com Studies have shown that modifications to the PABA structure, such as creating acrylamide–PABA analogs, can lead to potent cytotoxic effects, primarily through the induction of apoptosis. rsc.org Certain derivatives have demonstrated significant inhibitory activity against specific cancer cell lines, with IC₅₀ values in the low micromolar range, sometimes showing greater potency than existing reference drugs. rsc.orgnih.gov
| Compound Class / Derivative | Cancer Cell Line | Antiproliferative Activity (IC₅₀) | Reference |
|---|---|---|---|
| Acrylamide–PABA analog (4j) | MCF-7 (Breast) | 1.83 μM | rsc.org |
| 2-aminobenzothiazole-TZD hybrid (Compound 20) | HCT-116 (Colon) | 7.44 μM | nih.gov |
| 2-aminobenzothiazole-TZD hybrid (Compound 20) | MCF-7 (Breast) | 8.27 μM | nih.gov |
| 2-aminobenzothiazole-TZD hybrid (Compound 20) | HepG2 (Liver) | 9.99 μM | nih.gov |
| Aminobenzylnaphthol (MMZ compounds) | HT-29 (Colorectal) | 11.55 to 58.11 μM (72h) | mdpi.com |
Antiviral Activity
The structural framework of p-aminobenzoate is related to various heterocyclic compounds that have been investigated for antiviral properties. researchgate.net Research into novel benzo-heterocyclic amine derivatives has shown that some of these compounds exhibit potent, broad-spectrum antiviral activity against both RNA and DNA viruses. nih.gov This includes activity against influenza A, hepatitis C virus (HCV), hepatitis B virus (HBV), and Coxsackie B3 virus. nih.gov Structure-activity relationship (SAR) studies suggest that the presence and position of certain substituents on the aromatic ring can significantly influence the antiviral potency. nih.govnih.gov While direct studies on this compound are limited in this context, the broader class of compounds containing the aminobenzoate motif represents a promising area for the discovery of new antiviral agents. mdpi.com
Antioxidant Mechanisms
Para-aminobenzoic acid (PABA) and its derivatives have been found to possess significant antioxidant properties. researchgate.net Antioxidants protect against oxidative stress by neutralizing harmful free radicals. mdpi.com The mechanism of action for PABA involves scavenging free radicals and inhibiting the chain reactions they cause, such as lipid peroxidation. researchgate.netmdpi.com The antioxidant capacity of PABA has been demonstrated using model systems that generate superoxide (B77818) anions; in these tests, PABA inhibited the formation of such reactive oxygen species. researchgate.net The antioxidant properties of these compounds suggest they may participate in cellular redox reactions, which is a key area of interest for preventing oxidative damage linked to various chronic diseases. researchgate.netmdpi.com
Anti-inflammatory Effects
Derivatives of p-aminobenzoic acid (PABA), which forms the core structure of this compound, have been noted for their potential anti-inflammatory properties nih.gov. The therapeutic potential of PABA in neuropsychiatric disorders is linked to its roles in anti-inflammatory action and antioxidant defense researchgate.net. Mechanistically, PABA is suggested to suppress neuroinflammation by inhibiting the NF-κB signaling pathway and subsequently reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) researchgate.net.
Furthermore, PABA exhibits mild anti-inflammatory activity which may be associated with its capacity to scavenge reactive oxygen species (ROS) researchgate.net. This antioxidant effect helps to mitigate oxidative stress, a key component in inflammatory processes, thereby protecting neuronal integrity researchgate.netresearchgate.net. While direct studies on this compound are limited, the established activities of its parent compound provide a strong basis for its potential role as an anti-inflammatory agent.
Table 1: Reported Anti-inflammatory Mechanisms of p-Aminobenzoic Acid (PABA)
| Mechanism | Pathway/Target | Outcome | Reference |
|---|---|---|---|
| Cytokine Modulation | Inhibition of NF-κB signaling | Decreased production of pro-inflammatory cytokines (IL-1β, TNF-α) | researchgate.net |
| Antioxidant Activity | Scavenging of Reactive Oxygen Species (ROS) | Mitigation of oxidative stress | researchgate.netresearchgate.net |
Enzyme Inhibition Profiles (e.g., plasmin, plasma kallikrein, HDAC6)
The inhibitory activity of this compound against specific enzymes is a key area of investigation for determining its pharmacological profile.
Plasmin and Plasma Kallikrein : Plasmin and plasma kallikrein are serine proteases that can be involved in pathological phenomena such as inflammation scispace.com. In the design of inhibitors for these enzymes, specific structural features are crucial for activity and selectivity. For instance, structure-activity relationship studies have revealed that the presence of a carboxylic acid attached to a phenyl ring, a feature inherent to the aminobenzoate moiety of this compound, can enhance the selectivity of an inhibitor for plasma kallikrein nih.gov.
Histone Deacetylase 6 (HDAC6) : Inhibition of HDAC6 is an attractive therapeutic strategy, particularly for neurodegenerative diseases nih.gov. While this compound has not been specifically identified as an HDAC6 inhibitor, related chemical structures suggest its potential. For example, compounds that incorporate a benzyl group, such as certain benzylpiperazine derivatives, have been developed as potent and selective CNS-penetrant HDAC6 inhibitors nih.gov. Similarly, another compound featuring a benzyl-amino group, 2-benzyl-amino-naphthoquinone (NQN-1), has been shown to selectively inhibit HDAC6 nih.gov. These findings highlight the potential importance of the benzyl moiety in the design of novel HDAC6 inhibitors.
Methodologies for Biological Activity Evaluation
The biological and pharmacological activities of compounds such as this compound are systematically evaluated using a combination of in vitro assays, cell-based models, and preclinical in vivo studies.
In Vitro Assays and Cell-Based Models
Initial screening and mechanistic studies rely on a variety of established in vitro methodologies. Cell-based assays are crucial for understanding a compound's effect in a biological context. For anti-inflammatory activity, the Griess assay is commonly used in cell lines like murine microglia (BV2) to measure the production of nitric oxide, a key inflammatory mediator nih.gov.
To assess a compound's safety profile, cytotoxicity is evaluated across multiple cell lines, such as human neuroblastoma (SH-SY5Y), human liver cancer (HepG2), and BV2 cells nih.gov. The antioxidant capacity can be determined through chemical assays, including the 1,1′-diphenyl-2-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) tests, which measure radical scavenging properties nih.gov. For profiling enzyme inhibition, specific assays are employed; for instance, the activity of kallikrein inhibitors can be determined using chromogenic substrates that release a detectable molecule upon enzymatic cleavage chromogenicsubstrates.com.
Table 2: Common In Vitro Methodologies for Biological Activity Evaluation
| Biological Activity | Assay/Model Type | Cell Line / System | Measured Endpoint | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Griess Assay | BV2 (Murine Microglia) | Nitric Oxide (NO) Production | nih.gov |
| Cytotoxicity | Cell Viability Assays | SH-SY5Y, HepG2, BV2 | Cell Proliferation / Survival | nih.gov |
| Antioxidant | DPPH / ABTS Assays | Chemical (Cell-free) | Radical Scavenging Activity | nih.gov |
| Enzyme Inhibition | Chromogenic Substrate Assay | Purified Plasma Kallikrein | Rate of substrate cleavage (p-nitroaniline release) | chromogenicsubstrates.com |
| Antimicrobial | Minimal Inhibitory Concentration (MIC) | S. aureus, E. coli | Lowest concentration to inhibit visible growth | mdpi.com |
Preclinical In Vivo Studies
Promising results from in vitro tests are typically advanced to preclinical evaluation in animal models to assess efficacy and pharmacodynamics in a whole-organism system. To validate anti-inflammatory effects, the carrageenan-induced paw edema model in mice is a widely used method for studying acute inflammation nih.gov. In this model, a reduction in paw swelling following administration of the test compound indicates anti-inflammatory activity. For compounds related to PABA, in vivo studies have also been used to demonstrate protection against photocarcinogenesis in hairless mice and to mitigate drug-induced nephrotoxicity in rats researchgate.net. Another example includes the use of streptozotocin-induced diabetic rat models to evaluate the effects of related compounds on diabetic complications nih.gov.
Computational Chemistry and Structure Activity Relationship Qsar Studies
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. nih.gov
Table 3: Predicted Binding Affinities for Aminobenzoate Derivatives Against Biological Targets
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Aminobenzoic Acid Derivative (5b) | Acetylcholinesterase | -9.54 |
| Triphenyltin (B1233371) (IV) 2-aminobenzoate | SARS-CoV-2 MPro | -9.74 |
| Triphenyltin (IV) 3-aminobenzoate | SARS-CoV-2 MPro | -9.97 |
| Triphenyltin (IV) 4-aminobenzoate (B8803810) | SARS-CoV-2 MPro | -10.42 |
| Boceprevir (B1684563) (Reference Drug) | SARS-CoV-2 MPro | -9.60 |
Data derived from molecular docking studies on related compounds. researchgate.netresearchgate.net
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues within the receptor's active site. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are critical for stabilizing the ligand-receptor complex. nih.gov For instance, in the binding of the β3-adrenoceptor agonist mirabegron, interactions with key residues like Asp-117 and Asn-332 in the binding pocket are crucial for its activity. mdpi.com Understanding these specific interactions is essential for structure-based drug design, as it allows for the modification of the ligand to enhance its binding affinity and selectivity for the target receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgslideshare.net QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of chemicals with their measured biological response. libretexts.org The ultimate goal of QSAR is to predict the activity of new, unsynthesized compounds. nih.gov
The process of building a QSAR model involves several key steps: selecting a dataset of molecules with known activities, calculating various molecular descriptors for each molecule, developing a mathematical equation that links the descriptors to the activity, and rigorously validating the model. libretexts.orgnih.gov Descriptors used in QSAR can be categorized based on their dimensionality, including 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields) properties. nih.gov
While a specific QSAR model for Benzyl (B1604629) p-aminobenzoate was not identified in the search results, the methodology is broadly applicable. A QSAR study on a series of p-aminobenzoate esters, including the benzyl ester, could be conducted to predict a specific biological activity, such as antimicrobial or enzyme inhibitory effects. By correlating descriptors like hydrophobicity (logP), molar refractivity, and electronic parameters with the observed activity, a predictive model could be generated. jocpr.com Such models are invaluable in medicinal chemistry for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. jocpr.com For example, 3D-QSAR studies on N-benzyl isatin (B1672199) oximes identified that large hydrophobic groups at certain positions were favorable for inhibitory activity, providing clear guidance for structural modification. bjmu.edu.cn
Development of Predictive Models for Biological Activity
The development of predictive QSAR models is a systematic process that underpins the computational evaluation of molecules like Benzyl p-aminobenzoate. This process begins with a dataset of structurally related compounds with known biological activities, such as enzyme inhibition or antimicrobial efficacy. For instance, various derivatives of p-aminobenzoic acid have been synthesized and evaluated as potential cholinesterase inhibitors for Alzheimer's disease or as antimicrobial agents. nih.govmdpi.com
The predictive power of these models allows researchers to estimate the activity of novel this compound analogs before undertaking their chemical synthesis, saving significant time and resources. This approach helps prioritize the synthesis of compounds that are most likely to be potent, based on the established structure-activity relationships. nih.gov
Identification of Key Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR studies of p-aminobenzoate analogs, several key descriptors have been identified as crucial for biological activity. These often include hydrophobicity, molar refractivity, and aromaticity.
Hydrophobicity: This descriptor, often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is critical for a drug's ability to cross cell membranes and reach its target. For PABA derivatives, lipophilic properties have been shown to influence their inhibitory power. nih.gov
Molar Refractivity: This value relates to the volume of a molecule and its polarizability. It can be an indicator of how well a molecule fits into a receptor's binding site and the potential for van der Waals interactions.
Aromaticity: The presence and nature of aromatic rings are fundamental to the structure of this compound. This feature influences stacking interactions (pi-pi interactions) with biological targets, such as the active sites of enzymes.
Ionization, often determined by the pKa value, is another critical factor, as it dictates the charge state of a molecule under physiological conditions, which is crucial for binding to target enzymes. nih.gov For this compound, the ester linkage and the aromatic rings are key structural features whose properties would be quantified by these descriptors in any QSAR analysis.
Computed Molecular Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H13NO2 | nih.gov |
| Molecular Weight | 227.26 g/mol | nih.gov |
| XLogP3 (Hydrophobicity) | 3.3 | nih.gov |
| Polar Surface Area | 52.3 Ų | nih.gov |
| Hydrogen Bond Donors | 1 | nih.gov |
| Hydrogen Bond Acceptors | 2 | nih.gov |
Application in Rational Drug Design and Optimization
The ultimate application of QSAR and computational studies is in rational drug design. By understanding which molecular properties (descriptors) enhance or diminish biological activity, chemists can strategically design new molecules with improved potency and selectivity. nih.govmdpi.com
For a molecule like this compound, insights from QSAR studies on related PABA derivatives can guide its optimization. For example, if a QSAR model for a specific target indicates that increased hydrophobicity in a particular region of the molecule enhances activity, researchers could design analogs of this compound with lipophilic substituents on one of the aromatic rings. Conversely, if steric bulk is found to be detrimental, modifications would aim to create a more streamlined molecule. This data-driven approach is a cornerstone of modern medicinal chemistry, allowing for the targeted development of therapeutic agents rather than relying on trial-and-error. nih.govnih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational techniques used to discover new drug candidates. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target.
For this compound and its analogs, a pharmacophore model could be developed based on a set of known active molecules that bind to a common receptor. This model serves as a 3D query to search large databases of chemical compounds in a process called virtual screening. The goal is to identify novel molecules that match the pharmacophore and are therefore likely to exhibit the same biological activity. This method is particularly useful when the 3D structure of the biological target is unknown.
Virtual screening can also be structure-based, where the known 3D structure of the target protein is used. For example, dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate pathway, has a well-defined binding site for p-aminobenzoic acid. nih.govacs.org this compound or a library of its virtual derivatives could be computationally "docked" into this binding site to predict their binding affinity and orientation. This process can efficiently screen thousands or millions of compounds, identifying the most promising candidates for synthesis and biological testing, thereby accelerating the discovery of new inhibitors. nih.govnih.gov
Degradation Pathways and Environmental Fate
Mechanisms of Chemical and Biochemical Degradation
The degradation of Benzyl (B1604629) p-aminobenzoate is initiated through the breakdown of its core structure, primarily targeting the ester linkage. Both abiotic and biotic processes contribute to its transformation in various environmental compartments.
The initial step in the chemical degradation of many esters is the cleavage of the ester bond. This can occur through two primary mechanisms: homolytic and heterolytic cleavage. wikipedia.org
Homolytic Cleavage : In this process, the two electrons in the covalent bond being broken are distributed equally between the two resulting fragments. wikipedia.org This typically requires an input of energy, such as heat or light, and results in the formation of radicals—highly reactive species with an unpaired electron. youtube.com For para-substituted aminobenzoate esters, research indicates that the homolytic cleavage of the alkyl-oxygen bond of the ester group is a predominant fragmentation pathway. researchgate.net In the case of Benzyl p-aminobenzoate, this would lead to the formation of a p-aminobenzoyl radical and a benzyl radical.
Heterolytic Cleavage : This mechanism involves the uneven distribution of the bonding electrons, where one fragment retains both electrons, becoming an anion, while the other becomes a cation. wikipedia.orgchemistrysteps.com This is a common pathway in ionic reactions, such as hydrolysis, which can be catalyzed by acids or bases. For this compound, hydrolysis would involve the breaking of the ester bond to yield p-aminobenzoic acid and benzyl alcohol. While homolytic cleavage is a major pathway under certain activation conditions, heterolytic pathways like hydrolysis are significant in aqueous environments. researchgate.net
Microorganisms play a crucial role in the environmental breakdown of organic compounds. Bacteria and fungi possess diverse enzymatic systems capable of metabolizing complex molecules like this compound, using them as sources of carbon and energy. nih.gov The biodegradation of this compound can be conceptualized by examining the microbial metabolism of its constituent parts: the benzyl group and the p-aminobenzoate moiety. Studies on the closely related compound benzyl benzoate (B1203000) show that organisms like Pseudomonas desmolyticum can degrade it into intermediates such as benzaldehyde (B42025) and benzoic acid. researchgate.netnih.gov
Under aerobic conditions, microorganisms utilize oxygen-dependent enzymes to degrade aromatic compounds. The aerobic degradation of this compound would likely proceed through the following steps:
Ester Hydrolysis : The initial attack is typically carried out by esterase enzymes, which hydrolyze the ester bond to release p-aminobenzoic acid (PABA) and benzyl alcohol.
Metabolism of Benzyl Alcohol : The resulting benzyl alcohol is sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase enzymes to form benzaldehyde and then benzoic acid. nih.gov
Metabolism of p-Aminobenzoic Acid (PABA) : PABA can be metabolized through various routes. Some pseudomonads are known to transform aminobenzoic acids directly to catechol. ethz.ch
Ring Cleavage : Intermediates like benzoic acid and catechol are central to aerobic degradation pathways. Their aromatic rings are subsequently cleaved by dioxygenase enzymes, leading to aliphatic intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov
A hybrid aerobic pathway has also been described for some aromatic acids, which begins with the activation of the acid to its coenzyme A (CoA) thioester before the oxygen-dependent ring dearomatization occurs. nih.gov
| Initial Compound | Enzymatic Process | Metabolic Intermediate | Subsequent Product |
|---|---|---|---|
| This compound | Esterase Hydrolysis | p-Aminobenzoic acid | Catechol |
| This compound | Esterase Hydrolysis | Benzyl alcohol | Benzaldehyde |
| Benzyl alcohol | Alcohol Dehydrogenase | Benzaldehyde | Benzoic acid |
| Benzaldehyde | Aldehyde Dehydrogenase | Benzoic acid | Ring Cleavage Products |
In the absence of oxygen, anaerobic microorganisms employ different strategies to break down aromatic rings. A central and well-studied route for the anaerobic catabolism of many aromatic compounds is the benzoyl-coenzyme A (CoA) pathway. researchgate.net The degradation of the aminobenzoate moiety of this compound can follow this path.
Studies on 2-aminobenzoic acid by denitrifying bacteria have elucidated the initial steps. asm.orgdntb.gov.uaasm.org The pathway involves:
Activation : The aminobenzoic acid is first activated to its corresponding CoA thioester, 2-aminobenzoyl-CoA, by a ligase enzyme. asm.orgasm.org
Reductive Deamination : The 2-aminobenzoyl-CoA is then reductively deaminated to form benzoyl-CoA, a key central intermediate. asm.orgasm.org
Ring Reduction and Cleavage : Benzoyl-CoA is subsequently dearomatized by benzoyl-CoA reductase. researchgate.net The resulting alicyclic compound undergoes a series of reactions, including hydration and dehydrogenation, eventually leading to the cleavage of the ring and its complete mineralization to acetyl-CoA and CO2. researchgate.netresearchgate.net
This pathway is induced under anaerobic conditions and demonstrates a sophisticated metabolic capability for degrading stable aromatic structures without molecular oxygen. asm.orgasm.org
Sunlight can induce photochemical reactions that contribute to the degradation of organic compounds in the environment, particularly in surface waters and the atmosphere. For this compound, both the p-aminobenzoate (PABA) and benzyl moieties are susceptible to photodegradation.
PABA is a known UV filter, and its photochemical behavior has been studied. nih.govmdpi.com Research indicates that PABA can photodegrade through an oxygen-mediated pathway that involves hydrogen abstraction and decarboxylation. wikipedia.org Homogeneous photocatalysis, such as through photo-Fenton reactions, has been shown to effectively degrade PABA in aqueous solutions, generating various transformation products. nih.gov The degradation process involves reactive oxygen species, such as hydroxyl radicals, which attack the aromatic ring and its functional groups.
Potential photodegradation transformation products for the PABA moiety could include hydroxylated derivatives and products resulting from the oxidation of the amino group or cleavage of the aromatic ring. The benzyl group can also undergo photochemical reactions, potentially leading to the formation of benzaldehyde and benzoic acid.
Microbial Biodegradation Processes
Environmental Occurrence and Distribution of Related Aminobenzoate Compounds
While data specific to this compound may be limited, the environmental presence of its parent compound, p-aminobenzoic acid (PABA), and other aromatic amines provides insight into the potential distribution of related substances.
PABA is a naturally occurring compound found in various foods, including grains, eggs, milk, meat, and yeast. wikipedia.orgnih.gov It is an intermediate in the synthesis of folate in bacteria, plants, and fungi. wikipedia.org
Artificial sources also contribute significantly to the environmental release of aminobenzoate compounds. PABA and its derivatives are used in the manufacturing of azo dyes, pharmaceuticals, and as UV absorbers in sunscreen and other personal care products. nih.govnih.gov This use can lead to their release into the environment through wastewater streams. nih.gov
Broader studies on synthetic aromatic amines (AAs) confirm their extensive detection in various environmental matrices worldwide. These compounds have been found in urban runoff, indoor dust, air particles, and sewage, indicating widespread environmental contamination from industrial and consumer products. nih.gov Given its structure and potential sources, this compound or its degradation products could be expected to be found in environments impacted by municipal wastewater and industrial effluents.
| Compound Group | Source Type | Specific Sources / Environmental Matrix |
|---|---|---|
| p-Aminobenzoic Acid (PABA) | Natural | Yeast, Grains, Eggs, Milk, Meat wikipedia.orgnih.gov |
| p-Aminobenzoic Acid (PABA) & Derivatives | Artificial | Sunscreens, Dyes, Pharmaceuticals nih.govnih.gov |
| Aromatic Amines (General) | Artificial | Urban runoff, Dust, Air particles, Sewage nih.gov |
Ecotoxicological Implications and Environmental Impact Assessment
The assessment of ecotoxicological effects is crucial for understanding the potential harm a chemical may pose to the environment. This involves evaluating its toxicity to a range of organisms that represent different trophic levels.
Table 1: Aquatic Toxicity Data for Related Compounds (for illustrative purposes) Note: This data is NOT for this compound and is provided to illustrate the type of data needed for a full assessment.
| Compound | Organism | Endpoint | Value (mg/L) | Exposure Time |
|---|---|---|---|---|
| Ethyl 4-aminobenzoate (B8803810) | Pimephales promelas (Fathead minnow) | LC50 | 34.6 - 36.1 | 96h |
| Benzyl Benzoate | Fish | LC50 | Not Available | - |
As mentioned, this compound may undergo photodegradation in the environment. This process can lead to the formation of various transformation products. Research on the parent compound, p-aminobenzoic acid, has shown that its photodegradation can result in the formation of several hydroxylated aromatic intermediates. The toxicity of these transformation products can sometimes be greater than that of the parent compound. However, without studies to identify the specific phototransformation products of this compound, an assessment of their potential toxicity to aquatic organisms cannot be performed.
Future Perspectives and Emerging Research Directions
Design and Synthesis of Next-Generation Benzyl (B1604629) p-Aminobenzoate Derivatives
The synthesis of new derivatives based on the Benzyl p-aminobenzoate scaffold is a dynamic area of research, driven by the quest for compounds with enhanced therapeutic properties. researchgate.net Scientists are exploring modifications at both the amino and carboxyl groups of the parent p-aminobenzoic acid to develop novel molecules. mdpi.com A primary strategy involves reductive amination, where p-aminobenzoic acid is reacted with various substituted benzaldehydes in the presence of a reducing agent like sodium borohydride to create a series of 4-(benzylamino)benzoic acid derivatives. acs.orgacs.org This method is efficient and allows for the creation of a diverse library of compounds with different functional groups on the benzyl ring. acs.org
Other synthetic routes include reacting aminobenzoic acids with aromatic halides or synthesizing hydrazide derivatives by treating the aminobenzoate with hydrazine. nih.govnih.gov For instance, 4-aminobenzohydrazide compounds have been synthesized from 4-aminobenzoate (B8803810) by reacting it with hydrazine in ethanol (B145695) under reflux. nih.gov These synthetic strategies are pivotal for developing next-generation compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net
| Synthetic Method | Reactants | Key Conditions | Derivative Type | Reference |
| Reductive Amination | p-Aminobenzoic acid, Substituted benzaldehyde (B42025), Sodium borohydride | Methanol (B129727), Ambient temperature | 4-(Benzylamino)benzoic acid | acs.orgacs.org |
| Nucleophilic Substitution | Aminobenzoic acid, Aromatic halides | Pyridine, Reflux | N-Aryl aminobenzoic acid | nih.gov |
| Hydrazinolysis | 4-Aminobenzoate, Hydrazine | Ethanol, Reflux | 4-Aminobenzohydrazide | nih.gov |
| Amidation | 4-Aminobenzoic acid, Substituted benzoyl chlorides | THF, Anhydrous Na2CO3 | 4-Benzamidobenzoic acid | nih.gov |
Advancements in Analytical Methodologies for Trace Analysis
With the increasing use of p-aminobenzoate derivatives in personal care products like sunscreens, their presence as micropollutants in the environment has become a concern. researchgate.netnih.gov This has spurred the development of advanced analytical techniques for their detection at trace levels (µg L⁻¹ to ng L⁻¹) in environmental matrices such as marine and drinking water. mdpi.comnih.gov
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a leading method for this purpose. mdpi.com This technique offers high sensitivity and selectivity, allowing for the accurate identification and quantification of compounds like PABA in complex samples. The methodology typically involves a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances before instrumental analysis. mdpi.com The development of such robust analytical methods is crucial for monitoring the environmental fate of aminobenzoate contaminants and assessing potential risks to ecosystems and human health. researchgate.netmdpi.com
Integrated Computational-Experimental Approaches in Pharmaceutical Research
The integration of computational modeling with experimental synthesis and analysis is accelerating the discovery and development of new pharmaceutical agents based on the this compound structure. acs.org Computational tools, particularly Density Functional Theory (DFT), are employed to predict the molecular geometries, electronic properties (such as HOMO-LUMO gaps), and electrostatic surface potentials of newly designed derivatives. acs.orgacs.org
These theoretical calculations provide valuable insights into the molecule's structure and potential reactivity before it is synthesized in the lab. For example, DFT calculations have been used to analyze the noncovalent interactions that contribute to the crystal packing of 4-(benzylamino)benzoic acid derivatives. acs.org Furthermore, Time-Dependent DFT (TD-DFT) simulations can predict the UV-visible spectra of the compounds, which can then be validated against experimental measurements. acs.org This synergy between in silico and experimental approaches, including molecular docking studies to investigate protein-ligand interactions, streamlines the design process, reduces costs, and helps prioritize the synthesis of candidates with the most promising therapeutic potential. acs.orgresearchgate.net
Development of Environmental Remediation Strategies for Aminobenzoate Contaminants
The detection of aminobenzoate contaminants in water sources has necessitated the development of effective remediation strategies. researchgate.net Research is focused on two main fronts: bioremediation and advanced oxidation processes (AOPs).
Bioremediation utilizes the metabolic capabilities of microorganisms to degrade these organic pollutants. nih.gov Studies have identified specific bacterial strains, such as Burkholderia cepacia and Ralstonia paucula, that can mineralize 4-aminobenzoate, using it as a source of carbon and energy. oup.com This approach offers a potentially sustainable and environmentally friendly way to clean up contaminated sites. nih.govoup.com
Advanced oxidation processes (AOPs) provide a chemical-based alternative for degrading persistent organic pollutants. nih.gov One such method is the electro-peroxone process, which has shown effectiveness in removing aqueous p-aminobenzoic acid. researchgate.net Another promising AOP is the UV/Fe(2+)/persulphate system, which generates highly reactive hydroxyl (HO•) and sulphate (SO₄•⁻) radicals that can efficiently degrade PABA, ultimately breaking it down into carbon dioxide and water. nih.gov
| Remediation Strategy | Method | Key Agents/Components | Mechanism | Reference |
| Bioremediation | Microbial Degradation | Burkholderia cepacia, Ralstonia paucula | Mineralization of 4-aminobenzoate by bacteria. | oup.com |
| Advanced Oxidation | Electro-Peroxone | Ozone, Electrolysis | Generation of reactive oxygen species for oxidation. | researchgate.net |
| Advanced Oxidation | UV/Persulphate | UV light, Fe(2+), Persulphate (PS) | Generation of hydroxyl (HO•) and sulphate (SO₄•⁻) radicals. | nih.gov |
| Physical Remediation | In Situ Flushing | Flushing solutions (e.g., with surfactants) | Mobilization and removal of contaminants from soil. | epa.gov |
Potential Applications in Advanced Materials Science
The chemical structure of this compound and its parent compound lends itself to applications in materials science, particularly in the development of functional polymers and additives. Research has shown that p-aminobenzoate ester zinc complexes can act as multifunctional additives for Polyvinyl Chloride (PVC). researchgate.net These complexes serve as thermal stabilizers and plasticizers, enhancing the material properties of the polymer. researchgate.net
Furthermore, esters of 4-aminobenzoic acid are used as key intermediates in the synthesis of specialized materials. Methyl 4-aminobenzoate, a related compound, is a precursor for producing UV absorbers like UVT-150 and can be used to create novel fluorescent materials for detecting zinc ions. guidechem.com Additionally, 4-aminobenzoic acid esters of polyethylene glycol (PEG) have been developed as highly reactive and stable pegylation reagents, used for the chemical modification of therapeutic proteins. rsc.orgrsc.org This application, which involves functionalizing a polymer, highlights the potential for creating advanced biomaterials based on the aminobenzoate scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
